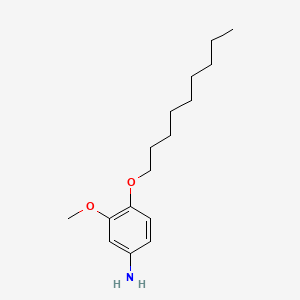
3-methoxy-4-nonoxyaniline
Descripción general
Descripción
m-Anisidine, 4-(nonyloxy)-: is a novel and potent bioactive compound. It is an organic compound with the formula CH₃OC₆H₄NH₂. This compound is a clear light yellow or amber color liquid, although commercial samples can appear brown due to air oxidation. It is one of the isomers of the methoxy-containing aniline derivative .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of m-Anisidine, 4-(nonyloxy)- can involve various synthetic routes. One common method involves the continuous catalytic hydrogenation of m-nitroanisole, followed by sedimentation and purification processes .
Industrial Production Methods: Industrial production methods for m-Anisidine, 4-(nonyloxy)- typically involve large-scale catalytic hydrogenation processes, ensuring high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and prevent oxidation.
Análisis De Reacciones Químicas
Types of Reactions: m-Anisidine, 4-(nonyloxy)- undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized products.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: It can undergo substitution reactions, particularly in the presence of suitable catalysts and reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens and alkylating agents are commonly used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Aplicaciones Científicas De Investigación
m-Anisidine, 4-(nonyloxy)- has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism by which m-Anisidine, 4-(nonyloxy)- exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may interact with enzymes and receptors, leading to various biochemical and physiological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating cellular processes and signaling pathways .
Comparación Con Compuestos Similares
- o-Anisidine
- p-Anisidine
- 3-Methoxyaniline
Comparison: m-Anisidine, 4-(nonyloxy)- is unique due to its specific structural features and bioactive propertiesIts nonyloxy group contributes to its unique chemical behavior and interactions, setting it apart from other similar compounds .
Propiedades
Número CAS |
13736-90-8 |
|---|---|
Fórmula molecular |
C16H27NO2 |
Peso molecular |
265.39 g/mol |
Nombre IUPAC |
3-methoxy-4-nonoxyaniline |
InChI |
InChI=1S/C16H27NO2/c1-3-4-5-6-7-8-9-12-19-15-11-10-14(17)13-16(15)18-2/h10-11,13H,3-9,12,17H2,1-2H3 |
Clave InChI |
JVQXTVXGTYXKIT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCOC1=C(C=C(C=C1)N)OC |
SMILES canónico |
CCCCCCCCCOC1=C(C=C(C=C1)N)OC |
Apariencia |
Solid powder |
Key on ui other cas no. |
13736-90-8 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
m-Anisidine, 4-(nonyloxy)- |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















